L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
Description
Chemical Structure: This compound (CAS: 122350-52-1) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected L-glutamic acid derivative with a benzyl (phenylmethyl) ester at the α-carboxylic acid group. Its molecular formula is C27H25NO6 (MW: 459.5 g/mol) .
Role in Peptide Synthesis: The Fmoc group serves as a base-labile protecting group for the α-amino group, while the benzyl ester protects the α-carboxylic acid. This dual protection is critical in solid-phase peptide synthesis (SPPS), enabling selective deprotection of the Fmoc group under mild basic conditions (e.g., piperidine) while retaining the benzyl ester for subsequent coupling steps .
Applications: Primarily used in the synthesis of peptides requiring orthogonal protection strategies. The benzyl ester is stable under Fmoc deprotection conditions but requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) for removal .
Properties
Molecular Formula |
C27H24NO6- |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/p-1/t24-/m0/s1 |
InChI Key |
FMWLYDDRYGOYMY-DEOSSOPVSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Glutamic Acid tert-Butyl Ester (Glu(OtBu))
The process begins with glutamic acid (Glu) undergoing transesterification with tert-butyl acetate under acidic catalysis (e.g., perchloric acid). This selectively protects the α-carboxyl group as a tert-butyl ester, yielding Glu(OtBu)₂:
Reaction Conditions
- Molar Ratio : Glu : tert-butyl acetate : HClO₄ = 1 : 5–20 : 1.2–2
- Temperature : 40–60°C
- Time : 12–24 hours
The tert-butyl group provides steric hindrance, ensuring selective protection of the α-carboxyl over the γ-carboxyl.
Formation of Copper-Glutamate Complex
Glu(OtBu)₂ is reacted with copper sulfate (CuSO₄·5H₂O) to form a copper-glutamate complex, Cu[Glu(OtBu)]ₓ (x = 1–2). This step isolates the γ-carboxyl for subsequent benzylation:
Procedure
- Mixing : 60 g Glu(OtBu)₂ + 57.9 g CuSO₄·5H₂O in 600 mL H₂O
- Reaction : Stir at 50°C for 12 hours
- Product : Blue precipitate of Cu[Glu(OtBu)]ₓ
Deprotection and Benzylation
The copper complex is treated with a chelating agent (e.g., Na₂EDTA) to remove Cu²⁺, yielding free Glu(OtBu). The γ-carboxyl is then benzylated using benzyl alcohol and a coupling agent (e.g., DCC):
Key Steps
- Chelation : 86 g Na₂EDTA·2H₂O in dioxane, pH 8–9 (adjusted with triethylamine)
- Benzylation : 74 g Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) added to Glu(OtBu), pH 8–9, 8 hours
- Yield : 88 g (70%) after acidification, extraction, and crystallization
Laboratory-Scale Solid-Phase Synthesis
Academic protocols emphasize flexibility for diverse peptide sequences. The Nowick Laboratory’s SPPS guide highlights Fmoc-Glu(OBzl)-OH’s role in manual and automated peptide synthesis.
Resin Loading
The first amino acid (Fmoc-Glu(OBzl)-OH) is anchored to 2-chlorotrityl chloride resin via its γ-carboxyl group, leaving the α-carboxyl free for elongation:
Procedure
- Activation : Dissolve Fmoc-Glu(OBzl)-OH in DCM with 3 eq. DIPEA.
- Coupling : Add to resin, stir 1–2 hours.
- Capping : Residual chloride sites blocked with methanol.
Sequential Deprotection and Coupling
The Fmoc group is removed with 20% piperidine in DMF, exposing the α-amino group for subsequent amino acid coupling via HBTU/HOBt activation.
Cycle Conditions
- Deprotection : 2 × 10 min piperidine treatment
- Coupling : 2 eq. amino acid, 1.95 eq. HBTU, 3 eq. DIPEA, 1–2 hours
Comparative Analysis of Methods
Alternative Synthetic Routes
Direct Benzylation of Fmoc-Glutamic Acid
A less common approach involves direct benzylation of Fmoc-glutamic acid using benzyl bromide and a base (e.g., K₂CO₃) in DMF. However, this method struggles with regioselectivity, often resulting in mixed α/γ-benzylated products.
Enzymatic Resolution
Racemic mixtures of benzylated glutamic acid can be resolved using acylase enzymes, though this is rarely applied due to high costs and low throughput.
Challenges and Optimization Strategies
- Regioselectivity : Copper complexation in industrial methods ensures γ-carboxyl protection, avoiding α/γ isomerization.
- Deprotection Efficiency : Benzyl esters require hydrogenolysis (H₂/Pd-C) or strong acids (TFMSA), complicating orthogonal deprotection strategies.
- Scalability : Industrial protocols minimize solvent use via one-pot reactions, reducing waste.
Scientific Research Applications
Structure
The chemical structure of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used for protecting amino acids during peptide synthesis.
Peptide Synthesis
L-Glutamic acid derivatives, including the Fmoc-protected form, are extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is crucial in the development of therapeutic peptides and proteins.
Case Study:
In a study published in Distributed Drug Discovery, researchers demonstrated the effectiveness of using Fmoc-protected amino acids in synthesizing a library of peptides with various biological activities. The use of L-glutamic acid derivatives allowed for high purity and yield of the synthesized peptides, showcasing their utility in drug discovery processes .
Drug Development
The compound has potential applications in drug development due to its ability to modify the pharmacokinetic properties of peptide drugs. By incorporating L-glutamic acid derivatives into drug formulations, researchers can enhance solubility and stability.
Case Study:
Research indicated that modifying peptide structures with Fmoc-protected L-glutamic acid improved their bioavailability and reduced degradation rates in biological systems. This modification is particularly beneficial for peptides targeting specific receptors or enzymes .
Bioconjugation
L-Glutamic acid derivatives can be employed in bioconjugation techniques, where they facilitate the attachment of biomolecules (like drugs or imaging agents) to proteins or antibodies. This application is vital for developing targeted therapies and diagnostic tools.
Case Study:
A study on bioconjugation strategies highlighted how Fmoc-protected amino acids could be used to create stable conjugates with antibodies, enhancing their specificity and efficacy against cancer cells .
Synthesis of Unnatural Amino Acids
The compound also plays a role in synthesizing unnatural amino acids that can be incorporated into peptides to impart novel properties or functions. These unnatural amino acids often exhibit enhanced stability or altered biological activity.
Data Table: Synthesis of Unnatural Amino Acids
| Unnatural Amino Acid | Methodology | Yield (%) |
|---|---|---|
| 1-Allyl-L-glutamate | Coupling with Fmoc-Glu | >90 |
| N-Boc-L-glutamate | Fmoc deprotection | >85 |
Mechanism of Action
The primary mechanism of action of Fmoc-Glu-OBzl involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The benzyl ester group provides additional protection to the carboxyl group, which can be removed through hydrogenation or treatment with strong acids .
Comparison with Similar Compounds
L-Glutamic Acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-Dimethylethyl) Ester
- Structure : Features a γ-tert-butyl (OtBu) ester instead of the benzyl ester.
- Molecular Formula: C24H27NO6 (MW: 425.47 g/mol) .
- Key Differences :
- Deprotection : The tert-butyl ester is acid-labile (removed with trifluoroacetic acid, TFA), offering orthogonal compatibility with benzyl esters.
- Solubility : The bulky tert-butyl group enhances solubility in organic solvents compared to the benzyl ester.
- Applications : Preferred in SPPS where acidic cleavage is required for final deprotection .
L-Glutamic Acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-, 5-(1-Methyl-1-Phenylethyl) Ester
- Structure : Contains a γ-2-phenylisopropyl ester (O-2-Phipr).
- Molecular Formula: C29H29NO6 (MW: 487.55 g/mol) .
- Key Differences: Steric Hindrance: The 2-phenylisopropyl group provides greater steric protection than benzyl, reducing unintended side reactions. Deprotection: Requires strong acids (e.g., HF or TfOH) or hydrogenolysis, similar to benzyl esters .
5-tert-Butyl-1-Pentafluorophenyl-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-Glutamate
- Structure : Combines γ-tert-butyl and α-pentafluorophenyl (Pfp) esters.
- Molecular Formula: C30H26F5NO6 (MW: 591.53 g/mol) .
- Key Differences :
1-Allyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-Glutamate
- Structure : Features an allyl ester (OAll) at the α-position.
- Molecular Formula: C22H23NO6 (MW: 397.42 g/mol) .
- Key Differences :
Comparative Data Table
| Compound Name | Ester Group(s) | Molecular Weight (g/mol) | Deprotection Method | Key Applications |
|---|---|---|---|---|
| L-Glutamic acid, N-Fmoc-, 1-(phenylmethyl) ester (Target Compound) | α-Benzyl | 459.5 | H₂/Pd-C, HBr/AcOH | General SPPS |
| L-Glutamic acid, N-Fmoc-, 5-(tert-butyl) ester | γ-tert-butyl | 425.47 | TFA | Acid-compatible SPPS |
| L-Glutamic acid, N-Fmoc-, 5-(2-phenylisopropyl) ester | γ-2-phenylisopropyl | 487.55 | HF, TfOH | High-steric-demand synthesis |
| 5-tert-Butyl-1-pentafluorophenyl-N-Fmoc-L-glutamate | γ-tert-butyl, α-Pfp | 591.53 | None (active ester) | Fragment condensation |
| 1-Allyl N-Fmoc-L-glutamate | α-Allyl | 397.42 | Pd(0)/PhSiH₃ | Labile modification synthesis |
Biological Activity
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, also known as Fmoc-L-Glu-PhMe, is a modified form of glutamic acid that has garnered attention in biochemical research for its potential applications in drug design and synthesis of peptide mimetics. This compound is characterized by its unique structural features, which enhance its biological activity and therapeutic potential.
Chemical Structure
The molecular formula of Fmoc-L-Glu-PhMe is . The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group that is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process.
Biological Activity
Fmoc-L-Glu-PhMe exhibits several biological activities, primarily related to its role in peptide synthesis and as a potential therapeutic agent. Key findings include:
-
Inhibition of Protein-Protein Interactions (PPIs) :
- Recent studies have demonstrated that analogs of Fmoc-L-Glu can inhibit specific PPIs, particularly those involving fibroblast growth factor 14 (FGF14) and sodium channel Na v 1.6. For instance, compounds with ester modifications at the R2 position have shown improved efficacy in inhibiting these interactions, with IC50 values indicating significant potency (22.4 μM for one of the tested compounds) .
- Neuroprotective Effects :
- Ergogenic Properties :
Case Studies
Several studies have explored the biological activity of L-glutamic acid derivatives:
- Study on PPIs : A pharmacological evaluation revealed that specific modifications to the structure of glutamic acid derivatives significantly affected their ability to inhibit FGF14:Na v 1.6 complex assembly. The results indicated that compounds with particular ester groups exhibited greater potency compared to those with amine substituents .
- Neuroprotective Study : In vitro experiments demonstrated that certain glutamic acid derivatives could protect neuronal cells from excitotoxicity induced by excessive glutamate exposure, suggesting therapeutic potential for neurodegenerative diseases .
Data Tables
The following table summarizes key findings from recent research on the biological activity of Fmoc-L-Glu derivatives:
Q & A
Basic: How can the regioselectivity of the allyl ester reduction step be optimized during synthesis?
Answer:
The regioselective reduction of allyl esters to aldehydes is critical. Diethylaluminum chloride (DEBAL) is commonly used for this step, as it selectively reduces the side-chain allyl ester while preserving other functional groups . To optimize regioselectivity:
- Temperature Control : Maintain reactions between -15°C and 0°C to minimize side reactions.
- Solvent Choice : Use halogenated solvents (e.g., dichloromethane) mixed with alcohols to stabilize intermediates .
- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and ensure complete reduction before proceeding .
Basic: What purification techniques are effective for isolating intermediates in the synthesis of this compound?
Answer:
Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is widely used for intermediates . For polar derivatives, reverse-phase HPLC with C18 columns can resolve stereoisomers and remove trace impurities. Evidence from peptide synthesis studies highlights the importance of preparative HPLC for isolating Fmoc-protected amino acid esters with >95% purity .
Basic: What safety precautions are necessary when handling this compound?
Answer:
According to EU-GHS/CLP classifications, the compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Ventilation : Use fume hoods during weighing and reactions.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Protocols : Immediate decontamination with water for skin contact and medical consultation for inhalation exposure .
Advanced: How does solvent choice impact Fmoc deprotection efficiency during peptide coupling?
Answer:
Deprotection of the Fmoc group typically requires piperidine in dimethylformamide (DMF). However, recent studies show that ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance reaction rates by stabilizing charged intermediates and reducing side reactions like aspartimide formation. This method achieves >98% deprotection yield in 10 minutes .
Advanced: What analytical methods confirm the stereochemical integrity of intermediates?
Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .
- NMR Spectroscopy : - and -NMR can detect diastereomeric splitting in protected intermediates. For example, coupling constants () in -NMR distinguish syn and anti conformers in lactam rings .
- ESI-HRMS : Validates molecular ion peaks and isotopic patterns to confirm purity (>99% chiral purity in asymmetric reductions) .
Advanced: How can microwave-assisted synthesis improve yields of Fmoc-protected derivatives?
Answer:
Microwave irradiation accelerates reactions by enhancing molecular collisions. For example:
- Reductive Amination : Reaction times are reduced from 24 hours to 30 minutes, achieving >85% yield.
- Esterification : Microwave conditions (80°C, 300 W) enable rapid activation of carboxylic acids using in situ reagents like HATU .
Advanced: What strategies mitigate side reactions during cyclization steps?
Answer:
- Dilution Principle : High dilution (0.01 M) minimizes intermolecular reactions, favoring intramolecular lactamization .
- Catalysis : Use HOBt/DIC coupling reagents to suppress racemization.
- Temperature : Perform cyclization at 0°C to prevent epimerization of glutamic acid residues .
Advanced: How does the stability of the benzyl ester group under acidic/basic conditions influence synthetic strategies?
Answer:
Benzyl esters are stable under basic Fmoc deprotection conditions but hydrolyze rapidly in strong acids (e.g., TFA). To preserve the ester:
- Acid-Sensitive Resins : Use Wang or Sieber amide resins for solid-phase synthesis.
- Selective Deprotection : Employ hydrogenolysis (H, Pd/C) for benzyl removal without affecting tert-butyl or allyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
